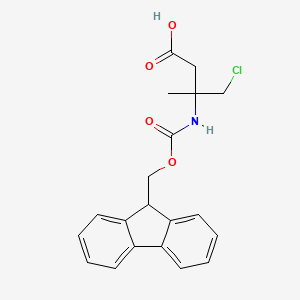

N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid is a useful research compound. Its molecular formula is C20H20ClNO4 and its molecular weight is 373.83. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Developmental Toxicity of Perfluoroalkyl Acids

Perfluoroalkyl acids, including derivatives, have been studied for their widespread industrial applications and potential developmental toxicity. While not directly related to N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid, this research provides a foundation for understanding the toxicological profile of chemically related compounds. Lau, Butenhoff, and Rogers (2004) provide a comprehensive overview of the hazards inherent in these compounds, emphasizing the need for further research to support risk assessments of perfluorinated organic chemicals (Lau, Butenhoff, & Rogers, 2004).

Impurities in Peptide Medicines

The synthesis of peptides, possibly including this compound as a building block, is critical in pharmaceutical development. D'Hondt et al. (2014) discuss the commonly observed peptide-related impurities in peptide medicines, underscoring the importance of controlling these impurities for the efficacy and safety of peptide drugs. This includes a structured overview of SPPS-related impurities and their influence on drug discovery and development (D'Hondt et al., 2014).

Pharmacological Significance of Human Flavin-containing Monooxygenases

Research into the role of human flavin-containing monooxygenases (FMO) in drug metabolism, including potentially compounds similar to this compound, highlights the complexity of drug interactions and the metabolic pathways involved. Cashman and Zhang (2006) review the pharmacological and toxicological significance of FMO, detailing how genetic variability and allelic variation contribute to individual differences in drug metabolism (Cashman & Zhang, 2006).

Removal of PFAS from Water

The environmental persistence and potential toxicity of per- and polyfluoroalkyl substances (PFAS) highlight the importance of developing effective removal strategies. Research on adsorption techniques for removing PFAS from water provides insight into environmental remediation efforts that may be relevant to managing waste and effluents related to the synthesis and use of complex chemicals like this compound. Gagliano et al. (2019) discuss the role of PFAS chain length, the effect of organic matter on adsorption, and challenges in adsorbent regeneration, offering a comprehensive review of current methodologies (Gagliano et al., 2019).

Mechanism of Action

The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Safety and Hazards

Future Directions

The use of Fmoc-protected amino acids, including N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid, in peptide synthesis is a growing field with potential for further development . The ability to control the morphologies resulting from self-assembly of Fmoc modified aliphatic single amino acids is a promising area of research .

Properties

IUPAC Name |

4-chloro-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClNO4/c1-20(12-21,10-18(23)24)22-19(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOAUVNOTPSLZIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(CCl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide](/img/structure/B2524742.png)

![3-(hydroxymethyl)-5-(2-methoxyethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2524744.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2524754.png)

![1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2524755.png)